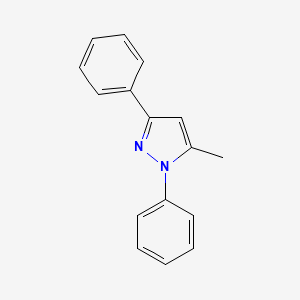
2,4-Dichloro-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro groups and a pyrazolyl-hydrazinyl-oxopropenyl moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with 2,4-dichlorobenzoyl chloride under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur at the dichloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-N-(2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide
- 2,4-Dichloro-N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide
Uniqueness
Compared to similar compounds, 2,4-Dichloro-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)benzamide stands out due to its unique hydrazinyl-oxopropenyl moiety, which may confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C25H19Cl2N5O2 |
|---|---|
Molekulargewicht |
492.4 g/mol |
IUPAC-Name |
2,4-dichloro-N-[(E)-1-(1,3-diphenylpyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H19Cl2N5O2/c26-18-11-12-20(21(27)14-18)24(33)29-22(25(34)30-28)13-17-15-32(19-9-5-2-6-10-19)31-23(17)16-7-3-1-4-8-16/h1-15H,28H2,(H,29,33)(H,30,34)/b22-13+ |
InChI-Schlüssel |
ABTGGHLOQZKJRF-LPYMAVHISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C(\C(=O)NN)/NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C(=O)NN)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


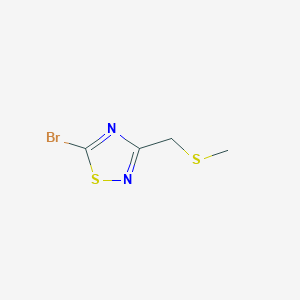

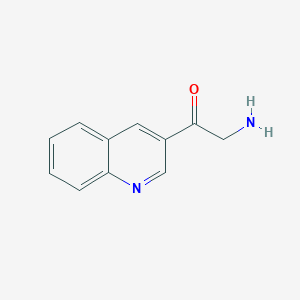
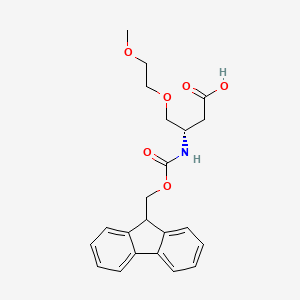
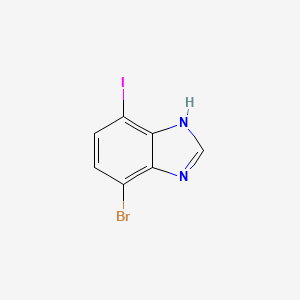
![7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15203328.png)

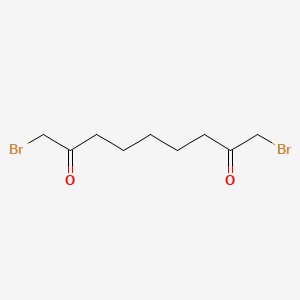
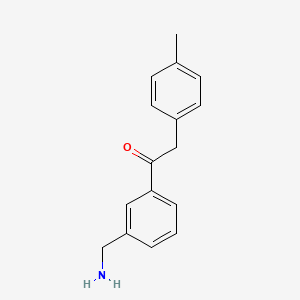
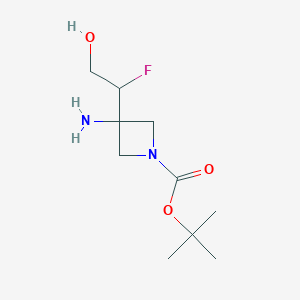
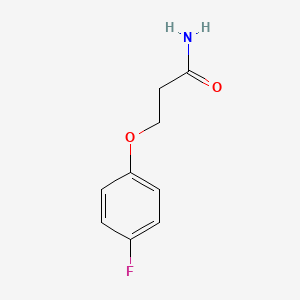
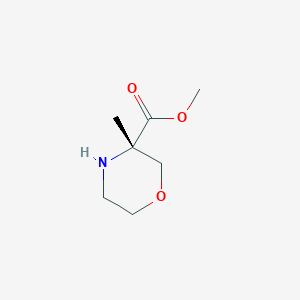
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
